

Rebastinib (DCC-2036) Technical Data Summary

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Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

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Property	Details and Values
Description	Orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity [1].
Molecular Formula / Weight	C30H28FN7O3 / 553.59 g/mol [1].
CAS Number	1020172-07-9 [1].
Storage (Lyophilized)	-20°C, desiccated. Stable for 36 months in lyophilized form [1].
Storage (Solution)	-20°C in DMSO. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles [1].
Solubility (DMSO)	103 mg/mL (186.05 mM) [1].
Solubility (Ethanol)	15 mg/mL (27.09 mM) [1].
Solubility (In Vivo Vehicle)	15 mg/mL in 0.5% CMC + 0.25% Tween 80 [1].
Batch-to-Batch Variation Note	Solubility values are based on in-house testing. The manufacturer notes that the actual solubility may differ slightly from published values due to normal batch-to-batch variations [1].

Experimental Protocols & Validation

To ensure experimental consistency and validate the compound's activity, you can incorporate the following protocols.

Validating Target Engagement with a Cellular Thermal Shift Assay (CETSA)

This protocol is based on large-scale mechanism-of-action studies and can confirm that **Rebastinib** is engaging its intended targets in your cellular system [2].

- **Cell Culture:** Use K562 cells (suspension culture) or another relevant cell line for your research.
- **Compound Treatment:** Treat cells with **Rebastinib** and a vehicle control (DMSO). Based on literature, a 30-minute treatment at 10 μM is a reasonable starting point [2].
- **Heat Denaturation:** Harvest and aliquot cell suspensions into PCR tubes. **Critical Step:** Heat the aliquots across a defined temperature gradient. A range of **48°C to 58°C** has been shown to be effective for detecting thermal shifts for many proteins [2].
- **Cell Lysis & Clarification:** After heating, lyse the cells and remove insoluble aggregates via high-speed centrifugation.
- **Analysis of Soluble Protein:** Detect the remaining soluble (non-denatured) protein by:
 - **Western Blotting:** Using antibodies against known targets of **Rebastinib**, such as Tie2, or downstream effectors.
 - **Quantitative Proteomics (PISA assay):** For an unbiased, proteome-wide approach, use the Proteome Integral Solubility Alteration (PISA) method with TMT-based quantitative mass spectrometry [2].
- **Data Interpretation:** A ligand-induced thermal shift is evidenced by a **significant increase in the soluble abundance** of the target protein in the drug-treated sample compared to the vehicle control after thermal denaturation, indicating stabilization.

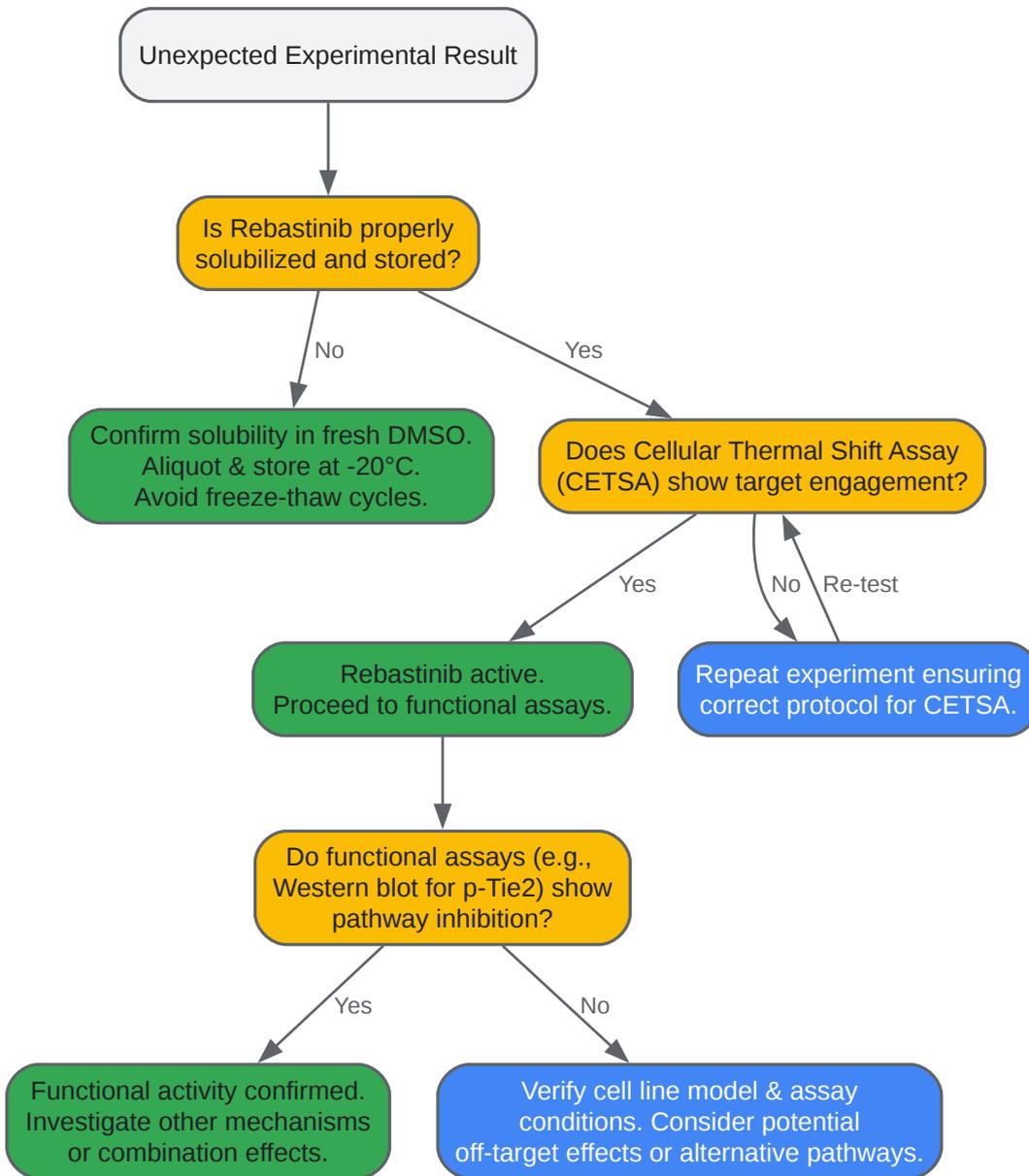
Confirming Functional Activity in Cell-Based Assays

Beyond binding, these assays can verify the functional consequences of **Rebastinib**'s activity.

- **Phosphorylation Inhibition Assay:**
 - Treat serum-starved cells with **Rebastinib**.
 - Stimulate the pathway (e.g., with Angiopoietin for Tie2).

- Lyse cells and analyze lysates by Western blot.
- Probe for **phospho-Tie2 (Tyr992)** and total Tie2 to confirm pathway inhibition [3].
- **Anti-tumor Efficacy Assessment:**
 - **In Vitro:** Perform cell proliferation assays (e.g., MTT, CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining) on relevant cancer cell lines (e.g., triple-negative breast cancer models MDA-MB-231 and MDA-MB-468) [4].
 - **In Vivo:** Use xenograft models. **Rebastinib** can be administered orally, formulated in a vehicle such as **0.5% CMC + 0.25% Tween 80** at a concentration of 15 mg/mL. Monitor tumor volume and growth over time [1] [4].

The following diagram illustrates the logical workflow for troubleshooting activity issues with **Rebastinib**, incorporating the validation assays described above.



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Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of Rebastinib to ensure its stability over time? Prepare stock solutions in DMSO at a concentration of 10-100 mM. Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at **-20°C or -80°C**, desiccated if possible. Under these conditions, the solution is stable for at least **1 month** [1].

Q2: I am not seeing the expected biological effect in my experiment. What could be wrong? Follow the troubleshooting guide above. First, verify your stock solution preparation and storage. Then, use the **Cellular Thermal Shift Assay (CETSA)** to confirm that **Rebastinib** is engaging its target in your specific cellular model. If engagement is confirmed but the functional readout is absent, ensure your functional assay (e.g., phosphorylation Western) is optimized with appropriate controls [2] [3].

Q3: Are the solubility values provided by the supplier absolute? No. The supplier explicitly states that while solubility is tested in-house, **slight deviations in the actual solubility can occur due to normal batch-to-batch variations** [1]. It is good practice to visually inspect your solution for complete dissolution when preparing working concentrations.

Q4: What are the primary known targets of Rebastinib I should investigate? **Rebastinib** is a multi-kinase inhibitor. Its most prominent known targets include:

- **Tie2**: A key receptor on endothelial cells and pro-tumoral macrophages; inhibition affects angiogenesis and metastasis [3].
- **BCR-ABL1 & FLT3**: Initially developed as a switch-control inhibitor for these targets in leukemia [5].
- **CDK16**: Identified as a potent inhibitor, contributing to its anti-tumor activity in models like triple-negative breast cancer [4].

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